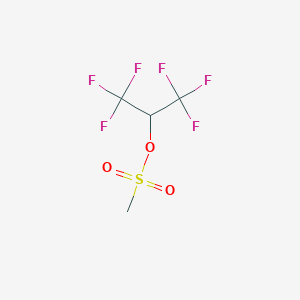

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate

CAS No.:

Cat. No.: VC13244175

Molecular Formula: C4H4F6O3S

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4F6O3S |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl methanesulfonate |

| Standard InChI | InChI=1S/C4H4F6O3S/c1-14(11,12)13-2(3(5,6)7)4(8,9)10/h2H,1H3 |

| Standard InChI Key | ASXXTXSBHCZKGP-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)OC(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | CS(=O)(=O)OC(C(F)(F)F)C(F)(F)F |

Introduction

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate is a fluorinated organic compound that has garnered significant attention in the scientific community due to its unique chemical properties and versatility in various applications. This compound combines a highly fluorinated group with a reactive mesylate ester, making it an essential reagent in organic synthesis and other chemical processes.

Synthesis Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate group. The general reaction scheme is as follows:

Chemical Reactions and Applications

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate undergoes various chemical reactions, including:

-

Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

-

Oxidation: It can be oxidized under specific conditions to form corresponding sulfonates or other oxidized products.

-

Reduction: Reduction reactions can convert the mesylate group to other functional groups, such as alcohols or ethers.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.

Biological Activity and Medicinal Chemistry Applications

The biological activity of 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate is primarily attributed to its reactivity as a mesylate ester. This property enables the compound to interact with various biological molecules, potentially influencing biochemical pathways. Fluorinated compounds, in general, often exhibit improved metabolic stability and bioavailability, which can enhance the biological activity of pharmaceuticals.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate can be compared with other fluorinated compounds:

| Compound Name | Chemical Properties | Biological Activity |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol | Fluorinated alcohol, lacks mesylate group | Lower reactivity compared to mesylate derivatives |

| 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | Fluorinated alcohol with a methyl group | Different reactivity due to the methyl group |

| Trifluoromethanesulfonic acid | Strong acid with a trifluoromethanesulfonyl group | Used in similar applications but with different reactivity |

Safety and Handling Precautions

Handling 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate requires caution due to its high reactivity. It is essential to follow proper safety protocols, including the use of protective equipment and working in well-ventilated areas to minimize exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume